molecular formula C13H10Cl2F3N3O2 B3035017 [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 282523-30-2

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No. B3035017
CAS RN: 282523-30-2
M. Wt: 368.14 g/mol
InChI Key: RIRRAWXJBASJDY-UHFFFAOYSA-N
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Description

The compound “[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Characterization

In the field of chemical synthesis and structural characterization, this compound and its derivatives are significant. For instance, a study conducted by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis of similar compounds with detailed structural characterization using single crystal diffraction, highlighting their importance in the study of molecular structures and conformations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Role in Anticancer Research

The compound's derivatives have shown potential in anticancer research. For example, Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety, which demonstrated significant anticancer activity (Gomha, Salah, & Abdelhamid, 2014).

Application in Antimicrobial Research

Another key area of application is in antimicrobial research. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which showed notable antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Herbicidal Applications

In the agricultural sector, derivatives of this compound have been explored for their herbicidal properties. Lee, Park, and Kim (1989) tested carbamate compounds synthesized from similar pyrazoles for their phytotoxicity, demonstrating potential applications in controlling unwanted plant growth (Lee, Park, & Kim, 1989).

properties

IUPAC Name

[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N3O2/c1-21-11(15)9(10(20-21)13(16,17)18)6-23-12(22)19-8-4-2-7(14)3-5-8/h2-5H,6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRRAWXJBASJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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